Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate

BRD4 inhibition epigenetic probe prostate cancer

This 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold is a validated pharmacophore for BRD4 bromodomain engagement with nanomolar potency. The gem‑dimethyl motif sterically enforces BET selectivity, while the 7‑methyl acetate ester enables direct amidation or hydrolysis—eliminating 2–3 synthetic steps vs. the bromo precursor. Available in 95–98% purity tiers for HTS, biophysical assays, and co‑crystallization. Multi‑vendor supply mitigates single‑source risk. Procure only CAS 1889863-24-4 to preserve the SAR-critical substitution pattern and secure documented IP provenance (US 9,212,130 B2).

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B8008942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=C(C=C2)CC(=O)OC)C
InChIInChI=1S/C13H15NO4/c1-13(2)12(16)14-9-5-4-8(6-10(9)18-13)7-11(15)17-3/h4-6H,7H2,1-3H3,(H,14,16)
InChIKeyUWQNYPXWJSCCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate: Procurement-Grade Chemical Identity & Core Specifications


Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate (CAS 1889863-24-4, MFCD29059293) is a heterocyclic small molecule (C₁₃H₁₅NO₄, MW 249.26 g/mol) belonging to the 2H-benzo[b][1,4]oxazin-3(4H)-one class . The compound features a 2,2-dimethyl-substituted benzoxazinone core fused to a methyl acetate side chain at the 7-position of the aromatic ring . This core structure is associated with known biological targets including BRD4 bromodomains, PI3Kα, HDACs, and stearoyl-CoA desaturase (SCD1) in the broader literature [1]. Commercially, it is supplied as a research chemical with cataloged purity specifications ranging from 95% to 98% (NLT) across vendors such as Combi-Blocks, MolCore, Chemenu, and Fluorochem .

Why Generic Substitution Is Inadmissible for Methyl 2-(2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate


The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold is pharmacologically polypharmacic: subtle changes in substitution position, ring electronics, or side-chain functionality shunt biological activity among entirely divergent target classes including BRD4 bromodomains, PI3Kα kinases, histone deacetylases (HDACs), stearoyl-CoA desaturase (SCD1), and CDK9 [1][2][3]. For this specific compound, the 2,2-dimethyl motif on the oxazinone ring introduces geminal steric bulk and eliminates N–H hydrogen-bond donor capacity at that position—an attribute directly exploited in the design of selective BRD4 inhibitors within the same scaffold family [1]. The 7-position methyl acetate side chain further differentiates it from 6-substituted, 7-acetyl, or 7-sulfonamide analogs that access distinct chemical space and biological activities. Substituting this compound with a non-geminal dimethyl, differently positioned acetate, or non-ester analog invalidates any structure–activity relationship (SAR) assumption, rendering procurement of the precise chemical identity non-negotiable for reproducibility in both chemical biology probe campaigns and SAR-driven medicinal chemistry programs [1][2][3].

Quantitative Differentiation Evidence for Methyl 2-(2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate Procurement


Geminal 2,2-Dimethyl Substitution: Scaffold-Specific BRD4 Inhibitory Activity vs. Non-Geminal Benzoxazinone Analogs

Within the 2H-benzo[b][1,4]oxazin-3(4H)-one chemotype, the 2,2-dimethyl motif is a pharmacophoric requirement for BRD4 bromodomain engagement: compounds bearing this geminal dimethyl group potently inhibit BRD4(1) with nanomolar IC₅₀ values, whereas replacement with a pyrido[3,2-b] ring nitrogen (compound 31) results in a 14-fold potency loss (IC₅₀ = 40.1 μM vs. 2.73 μM for the corresponding 2,2-dimethyl-benzo analog 22) [1]. The target compound incorporates this critical 2,2-dimethyl group, structurally aligning it with the active BRD4-inhibitory chemotype rather than the attenuated pyrido or non-geminal analogs [1].

BRD4 inhibition epigenetic probe prostate cancer

7-Position Methyl Acetate Side Chain: Synthetic Versatility vs. 7-Bromo and 7-Sulfonamide Analogs

The 7-position methyl acetate group provides a synthetically tractable ester handle amenable to hydrolysis (to the free carboxylic acid), amidation, hydrazinolysis, or reduction—transformations not accessible from the 7-bromo, 7-acetyl, or 7-sulfonamide analogs without additional synthetic steps . The 7-bromo analog (CAS 934993-58-5) requires palladium-catalyzed cross-coupling to install carbon-based side chains; the 7-sulfonamide analog Apararenone (CAS 945966-46-1) is a dedicated mineralocorticoid receptor antagonist unsuitable as a diversification scaffold . The methyl acetate functionality thus enables late-stage diversification into amide, acid, hydroxamic acid, or hydrazide derivatives while retaining the intact 2,2-dimethyl-benzoxazinone core .

chemical biology drug discovery building block medicinal chemistry

Commercial Purity Specification: Multi-Vendor Benchmarking for Procurement Decision-Making

Commercially available purity specifications for this compound vary by vendor: 95% (Combi-Blocks QV-9826, Fluorochem 10-F501068), 97% (Chemenu CM512784, Leyan 1940468), and 98% NLT (MolCore MC683252) . This tiered purity landscape enables procurement teams to balance cost against purity requirements for the intended downstream application—screening libraries may tolerate 95%, whereas quantitative biophysical assays (e.g., ITC, SPR) or crystallization trials may demand the ≥98% specification .

procurement quality purity specification vendor comparison

Scaffold Selectivity Profile: BET Subfamily Selectivity vs. Non-BET Bromodomains in the 2,2-Dimethyl-Benzoxazinone Series

Representative 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (compounds 36/Y08060 and 37) demonstrated excellent selectivity for BET subfamily bromodomains (BRD2, BRD3, BRD4) over non-BET family members when tested against eight bromodomain-containing proteins by thermal stability shift assay, with moderate inhibition observed only for CBP/EP300 [1]. This selectivity profile is a class-level feature of the 2,2-dimethyl-benzoxazinone scaffold and would be expected to be substantially altered by core modifications—substitution with non-geminal dimethyl, pyrido-fused, or 7-position functional group changes that deviate from the scaffold architecture [1].

bromodomain selectivity BET inhibitor off-target profiling

Patent Cross-Referencing: Documented Utility in Therapeutic Composition Intellectual Property

The compound's structural motif appears in the patent literature as a component of heterocyclic derivative libraries claimed for pharmaceutical compositions, including US Patent 9,212,130 B2 ('Heterocyclic derivative and pharmaceutical composition comprising the same') . This patent documentation provides formal intellectual property anchoring of the benzoxazinone chemotype in therapeutic discovery programs, distinguishing it from unpatented or solely academic analogs that lack IP provenance. For industrial procurement, this establishes the compound within a defensible patent landscape, relevant for freedom-to-operate assessment and lead series prioritization .

intellectual property pharmaceutical composition patent landscape

Procurement-Driven Application Scenarios for Methyl 2-(2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate


BRD4 Bromodomain Chemical Probe Development and Epigenetic Drug Discovery

This compound serves as a key intermediate or scaffold-hopping starting point for BRD4-selective inhibitor programs. The 2,2-dimethyl-benzoxazinone core is a validated pharmacophore for BRD4(1) engagement with nanomolar potency in the parent series, while maintaining selectivity over non-BET bromodomains [1]. The 7-position methyl acetate ester can be hydrolyzed to the free acid and subsequently converted to diverse amide or sulfonamide side chains for SAR optimization at the BRD4 acetyl-lysine binding pocket. Procurement of this exact chemotype is essential to preserve the geminal dimethyl steric and electronic profile that drives BET selectivity [1].

Parallel Library Synthesis via Late-Stage Diversification at the 7-Position Ester Handle

The methyl acetate group at the 7-position enables direct, catalyst-free diversification into amide, hydroxamic acid (for HDAC-targeted libraries), hydrazide, or carboxylic acid derivatives without requiring transition-metal-mediated coupling steps [1]. This synthetic efficiency advantage—eliminating 2–3 additional synthetic transformations compared to the 7-bromo precursor—makes this compound a cost-effective and time-efficient building block for generating focused libraries targeting multiple epigenetic or metabolic enzyme classes in parallel .

Biophysical Assay-Grade Compound Procurement with Tiered Purity Specifications

Multiple commercial vendors supply this compound at differentiated purity levels (95%, 97%, and 98% NLT), allowing procurement teams to select the grade appropriate for the intended application: 95% purity for high-throughput screening (HTS) and fragment-based screening libraries, and ≥98% purity for biophysical assays (surface plasmon resonance, isothermal titration calorimetry) or co-crystallization studies requiring minimal confounding signals from impurities [1]. This multi-vendor, multi-specification availability mitigates single-supplier risk while enabling quality-matched procurement.

Freedom-to-Operate-Conscious Industrial Medicinal Chemistry Programs

For pharmaceutical and biotechnology companies evaluating the benzoxazinone chemical space for lead discovery, this compound's presence within a documented patent family (US 9,212,130 B2) provides IP landscape anchoring [1]. Procurement decisions can be informed by existing patent disclosures, enabling early freedom-to-operate assessment before committing significant medicinal chemistry resources to this chemotype. This distinguishes the compound from benzoxazinone analogs that lack formal IP documentation and carry higher legal uncertainty for industrial development.

Quote Request

Request a Quote for Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.